2-(5-Chlorothiophen-2-yl)-2-methyloxirane
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Overview
Description
2-(5-Chlorothiophen-2-yl)-2-methyloxirane is an organic compound that belongs to the class of oxiranes, which are three-membered cyclic ethers. This compound features a thiophene ring substituted with a chlorine atom at the 5-position and an oxirane ring attached to the 2-position of the thiophene ring. The presence of both the thiophene and oxirane rings in its structure makes it a compound of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chlorothiophen-2-yl)-2-methyloxirane typically involves the following steps:
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Formation of the Thiophene Ring: : The thiophene ring can be synthesized through various methods, including the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann thiophene synthesis. For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
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Chlorination: : The thiophene ring is then chlorinated at the 5-position using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled conditions .
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Oxirane Ring Formation: : The final step involves the formation of the oxirane ring. This can be achieved through the epoxidation of an appropriate alkene precursor using peracids like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and advanced purification techniques such as distillation and crystallization are often employed to achieve industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(5-Chlorothiophen-2-yl)-2-methyloxirane undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles such as amines, thiols, and alkoxides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Diols
Substitution: Substituted thiophene derivatives
Scientific Research Applications
2-(5-Chlorothiophen-2-yl)-2-methyloxirane has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(5-Chlorothiophen-2-yl)-2-methyloxirane involves its interaction with specific molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The thiophene ring can interact with enzymes and receptors, modulating their activity and leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Bromothiophen-2-yl)-2-methyloxirane
- 2-(5-Iodothiophen-2-yl)-2-methyloxirane
- 2-(5-Methylthiophen-2-yl)-2-methyloxirane
Uniqueness
2-(5-Chlorothiophen-2-yl)-2-methyloxirane is unique due to the presence of the chlorine atom, which imparts specific chemical reactivity and biological activity. The chlorine atom can participate in various substitution reactions, making it a versatile intermediate in organic synthesis. Additionally, the combination of the thiophene and oxirane rings provides a unique structural framework that can interact with biological targets in distinct ways compared to other similar compounds .
Properties
Molecular Formula |
C7H7ClOS |
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Molecular Weight |
174.65 g/mol |
IUPAC Name |
2-(5-chlorothiophen-2-yl)-2-methyloxirane |
InChI |
InChI=1S/C7H7ClOS/c1-7(4-9-7)5-2-3-6(8)10-5/h2-3H,4H2,1H3 |
InChI Key |
PPHKMAMVHOSXNO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CO1)C2=CC=C(S2)Cl |
Origin of Product |
United States |
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